Lipophilicity (LogP): 0.47‑1.27 Log Unit Increase Over Non‑Fluorinated 2‑Substituted Analogs
The trifluoromethoxy group elevates the lipophilicity of the 5‑nitrobenzoate scaffold substantially beyond that of common 2‑substituted analogs. The target compound exhibits a predicted ACD/LogP of 2.87, compared with PubChem XLogP3 values of 1.6 for the 2‑fluoro analog, 2.0 for the 2‑methyl analog, and 2.4 for the 2‑chloro analog, representing differences of +1.27, +0.87, and +0.47 log units respectively [1][2][3]. The 2‑bromo analog, although lacking an authoritative XLogP3 value, is expected to fall in a similar or lower range than the 2‑chloro derivative based on Hansch π constants (Br π=0.86 vs OCF₃ π=1.04) [4]. This lipophilicity gain is not accompanied by an increase in hydrogen‑bond donors or violations of Lipinski's Rule of 5, as the target compound has zero H‑bond donors and zero Rule‑of‑5 violations .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.87 |
| Comparator Or Baseline | Methyl 2-fluoro-5-nitrobenzoate XLogP3 = 1.6; Methyl 2-methyl-5-nitrobenzoate XLogP3 = 2.0; Methyl 2-chloro-5-nitrobenzoate XLogP3 = 2.4 |
| Quantified Difference | ΔLogP = +0.47 to +1.27 (target vs comparators) |
| Conditions | Computed partition coefficients: ACD/LogP (ChemSpider) vs XLogP3 (PubChem). Direct experimental logP measurements in octanol/water are not available for all compounds. |
Why This Matters
For programs optimizing CNS penetration or membrane permeability, a LogP shift of >0.5 units can alter blood‑brain barrier penetration and off‑target binding profiles, making the OCF₃ compound a rational choice when higher lipophilicity is desired without introducing halogen bonding or metabolic liability.
- [1] PubChem. Methyl 2-fluoro-5-nitrobenzoate, XLogP3=1.6. PubChem CID 11217860. https://pubchem.ncbi.nlm.nih.gov/compound/11217860 (accessed 2025). View Source
- [2] PubChem. Methyl 2-methyl-5-nitrobenzoate, XLogP3=2.0. PubChem CID 4377758. https://pubchem.ncbi.nlm.nih.gov/compound/4377758 (accessed 2025). View Source
- [3] PubChem. Methyl 2-chloro-5-nitrobenzoate, XLogP3=2.4. PubChem CID 22754. https://pubchem.ncbi.nlm.nih.gov/compound/22754 (accessed 2025). View Source
- [4] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, 1995. (OCF₃ π=1.04; Br π=0.86). View Source
